molecular formula C10H14N2O2 B11791719 Methyl6-(propylamino)nicotinate

Methyl6-(propylamino)nicotinate

Cat. No.: B11791719
M. Wt: 194.23 g/mol
InChI Key: DTPXRBTXSWNJOI-UHFFFAOYSA-N
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Description

Methyl6-(propylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(propylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to less than or equal to 1, and maintaining the reaction temperature between 80°C to 100°C. The reaction mixture is then heated to reflux, allowing the esterification to proceed to completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The esterification reaction is followed by purification steps, such as distillation or crystallization, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(propylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl6-(propylamino)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl6-(propylamino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including vasodilation and enhanced blood flow .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.

    Ethyl nicotinate: An ethyl ester of nicotinic acid with comparable properties.

    Nicotinamide: A derivative of nicotinic acid with distinct biological activities.

Uniqueness

Methyl6-(propylamino)nicotinate is unique due to the presence of the propylamino group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other nicotinate derivatives .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-(propylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(7-12-9)10(13)14-2/h4-5,7H,3,6H2,1-2H3,(H,11,12)

InChI Key

DTPXRBTXSWNJOI-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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